molecular formula C15H20F2N2 B15276822 1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane

1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane

Katalognummer: B15276822
Molekulargewicht: 266.33 g/mol
InChI-Schlüssel: IIVHHJYTHLEZOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Vorbereitungsmethoden

The synthesis of 1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzylamine with difluorocyclopropane derivatives under specific conditions to form the spirocyclic core. Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis .

Analyse Chemischer Reaktionen

1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and spirocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials

Wirkmechanismus

The mechanism of action of 1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets. This can lead to the inhibition of enzyme activity or the activation of receptor pathways, depending on the context .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C15H20F2N2

Molekulargewicht

266.33 g/mol

IUPAC-Name

1-benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane

InChI

InChI=1S/C15H20F2N2/c16-15(17)11-14(6-8-18-9-7-14)19(12-15)10-13-4-2-1-3-5-13/h1-5,18H,6-12H2

InChI-Schlüssel

IIVHHJYTHLEZOH-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC12CC(CN2CC3=CC=CC=C3)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.